molecular formula C22H20N4O3 B2779135 2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one CAS No. 1206992-00-8

2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2779135
CAS No.: 1206992-00-8
M. Wt: 388.427
InChI Key: YFHNNWWNFAHCFF-UHFFFAOYSA-N
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Description

2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile under acidic or basic conditions.

    Coupling with a pyridazinone derivative: The oxadiazole intermediate is then coupled with a pyridazinone derivative through a nucleophilic substitution reaction.

    Introduction of substituents:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, pyridazinone derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound may exhibit similar biological activities.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Pyridazinone derivatives have been investigated for their roles in treating cardiovascular diseases, cancer, and neurological disorders.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or dyes, due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one would depend on its specific biological target. Generally, pyridazinone derivatives interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved may relate to signal transduction, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one
  • 2-((3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Uniqueness

The uniqueness of 2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one lies in its specific substituents, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the 3,4-dimethylphenyl and 3-methoxyphenyl groups could influence its interaction with biological targets and its overall stability.

Properties

IUPAC Name

2-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(3-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14-7-8-17(11-15(14)2)22-23-20(29-25-22)13-26-21(27)10-9-19(24-26)16-5-4-6-18(12-16)28-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHNNWWNFAHCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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